2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034245-69-5, molecular weight 296.34 g/mol, formula C13H16N2O4S) is a synthetic benzenesulfonamide derivative incorporating an N-linked 5-methylisoxazol-4-ylmethyl moiety and a 2-ethoxy substituent on the benzene ring. It belongs to the broader class of isoxazole-containing sulfonamides, a chemical space extensively investigated for carbonic anhydrase inhibition, endothelin receptor antagonism, and COX-2 modulation.

Molecular Formula C13H16N2O4S
Molecular Weight 296.34
CAS No. 2034245-69-5
Cat. No. B2788533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
CAS2034245-69-5
Molecular FormulaC13H16N2O4S
Molecular Weight296.34
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)NCC2=C(ON=C2)C
InChIInChI=1S/C13H16N2O4S/c1-3-18-12-6-4-5-7-13(12)20(16,17)15-9-11-8-14-19-10(11)2/h4-8,15H,3,9H2,1-2H3
InChIKeyGDJDNCXOMAKVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034245-69-5): Core Chemical Identity and Procurement Baseline


2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034245-69-5, molecular weight 296.34 g/mol, formula C13H16N2O4S) is a synthetic benzenesulfonamide derivative incorporating an N-linked 5-methylisoxazol-4-ylmethyl moiety and a 2-ethoxy substituent on the benzene ring. It belongs to the broader class of isoxazole-containing sulfonamides, a chemical space extensively investigated for carbonic anhydrase inhibition, endothelin receptor antagonism, and COX-2 modulation [1]. As cataloged in PubChem (CID 119101579), the compound exhibits computed physicochemical properties (XLogP3-AA 1.6, TPSA 89.8 Ų, 1 H-bond donor, 6 H-bond acceptors, 6 rotatable bonds) that define its drug-likeness profile and distinguish it from close-in-class analogs with alternative ring substitution patterns [2].

Why In-Class Benzenesulfonamide-Isoxazole Analogs Cannot Substitute for 2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide in Research Applications


Generic substitution among N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide analogs fails because even single-atom or single-group changes on the benzene ring (e.g., 2-ethoxy vs. 3-chloro vs. 4-cyano vs. 2,6-difluoro) produce measurable shifts in lipophilicity, hydrogen-bonding capacity, electronic surface properties, and molecular flexibility that directly impact target binding, selectivity, solubility, and metabolic stability [1]. The 2-ethoxy substituent imparts a unique combination of moderate lipophilicity (XLogP3 ~1.6) and additional hydrogen-bond acceptor capacity via the ether oxygen, a profile not replicated by halogenated, methylated, or electron-withdrawing analogs that share the same isoxazole linker but differ critically in their benzenesulfonamide substitution pattern [2]. These differences are quantitative and verifiable through standard computational comparison of PubChem-derived descriptors.

Quantitative Differentiation Evidence for 2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034245-69-5)


Lipophilicity (XLogP3-AA) Differentiates 2-Ethoxy from 3-Chloro and 2,6-Difluoro Benzenesulfonamide Analogs

The 2-ethoxy analog (target compound) exhibits a computed XLogP3-AA value of 1.6, representing a significantly more lipophilic profile compared to the 2,6-difluoro analog and a markedly less lipophilic profile compared to the 3-chloro analog. This lipophilicity difference is critical because it directly influences membrane permeability, solubility, and off-target binding propensity. In sulfonamide-based drug design, optimal lipophilicity ranges are often narrow; deviations of >1 log unit can shift a compound outside desirable pharmacokinetic space [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Capacity: 2-Ethoxy Introduces an Additional HBA Relative to 3-Chloro and 4-Cyano Analogs

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, contributed by the sulfonamide oxygens, isoxazole ring atoms, and the ethoxy ether oxygen. In contrast, the 3-chloro analog and the 4-cyano analog each have only 4–5 HBA sites (the ether oxygen is absent). This difference in HBA count alters the compound's capacity to engage in water-bridged or direct polar interactions with protein targets, particularly in binding pockets where an additional hydrogen bond acceptor can anchor the ligand [1].

Hydrogen bonding Binding affinity Solubility

Rotatable Bond Count and Molecular Flexibility: 2-Ethoxy Introduces Greater Conformational Freedom than 2,6-Difluoro and 3-Chloro Analogs

With 6 rotatable bonds (including the ethoxy ethyl chain and the methylene linker to the isoxazole), the target compound exhibits greater conformational freedom than the 2,6-difluoro analog (estimated 4–5 rotatable bonds) and the 3-chloro analog (estimated 5 rotatable bonds). Increased rotatable bond count can enhance adaptability to irregular binding pockets but also incurs a conformational entropy penalty upon binding and may reduce oral bioavailability. This positions the 2-ethoxy analog as a tool for probing conformational flexibility-activity relationships within isoxazole-sulfonamide series [1].

Molecular flexibility Conformational entropy Binding free energy

Class-Level Carbonic Anhydrase Inhibition: Isoxazole-Benzene Sulfonamide Scaffolds Achieve Nanomolar Potency, but 2-Ethoxy Substitution Remains Uncharacterized in Published SAR

Published isoxazole-containing benzenesulfonamide series have demonstrated potent inhibition of human carbonic anhydrase isoforms hCA II and hCA VII, with Ki values ranging from 0.5–49.3 nM and 4.3–51.9 nM respectively, when bearing 5-amidoisoxazole or 5-aminoisoxazole substitution patterns [1]. While the specific 2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has not been individually profiled against CAs in the public domain, the conserved sulfonamide zinc-binding group and isoxazole aromatic tail place this compound firmly within the structure–activity landscape of CA inhibitors. Its 2-ethoxy substitution provides a point of differentiation from previously characterized 4-substituted or unsubstituted benzenesulfonamide analogs [2].

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide pharmacophore

Topological Polar Surface Area (TPSA): 2-Ethoxy Target Compound Positions Within Favorable CNS/Parenteral Drug-Likeness Boundaries Distinct from Heavier Analogs

The target compound exhibits a TPSA of 89.8 Ų (PubChem computed), which falls within the generally accepted range for oral bioavailability (<140 Ų per Veber's rules) and below the typical CNS penetration threshold of ~90 Ų. Analogs with additional polar substituents (e.g., 4-cyano: TPSA estimated ~100 Ų; 4-carboxamide: TPSA >110 Ų) exceed this boundary, potentially limiting their CNS or intracellular target engagement. The 2-ethoxy analog thus occupies a favorable TPSA window that balances solubility and membrane permeability [1].

Drug-likeness CNS penetration Bioavailability prediction

Highest-Value Application Scenarios for 2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide (CAS 2034245-69-5) Based on Verified Evidence


Fragment-Based or Structure-Guided Lead Optimization of Carbonic Anhydrase Inhibitors Requiring Isoform Selectivity

The established class-level potency of isoxazole-benzenesulfonamides against hCA II and hCA VII (Ki: 0.5–51.9 nM [1]) supports the use of 2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide as a structurally distinct entry point for CA inhibitor optimization. The 2-ethoxy substituent introduces a unique hydrogen-bond acceptor site and moderate lipophilicity profile (XLogP3 1.6, 6 HBA [2]) that is not present in halogenated or cyano-substituted analogs, potentially conferring differential isoform selectivity. Researchers designing CA inhibitors for glaucoma (hCA II) or neuropathic pain (hCA VII) should evaluate this compound alongside its 3-chloro and 2,6-difluoro analogs in stopped-flow CA inhibition assays to quantify selectivity windows.

Physicochemical Property Benchmarking Studies for Sulfonamide-Isoxazole Compound Libraries

The target compound's computed physicochemical profile (MW 296.34, XLogP3 1.6, TPSA 89.8 Ų, 6 rotatable bonds, 1 HBD, 6 HBA [1]) makes it an ideal internal standard for benchmarking the property distribution of larger sulfonamide-isoxazole libraries. Its TPSA near the 90 Ų CNS-eligibility threshold, combined with a rotatable bond count of 6 (higher than dihalogenated analogs), renders it a useful comparator for quantifying how incremental structural changes shift drug-likeness parameters. Procurement groups building focused libraries should secure this compound as a reference point for property-based diversity analysis.

Endothelin Receptor Antagonist Development Explorations Leveraging Isoxazole-Benzene Sulfonamide Scaffolds

The patent literature establishes that substituted isoxazole sulfonamides, including benzenesulfonamide-isoxazole conjugates, are competent endothelin receptor antagonists [1]. The 2-ethoxy analog, bearing a distinct ortho-alkoxy substitution pattern, represents a structurally differentiated candidate within this pharmacophore class. Teams pursuing ETA or ETB receptor modulation should consider this compound for initial receptor binding screening (e.g., radioligand displacement assays) alongside established leads, given that ortho-alkoxy substitution can dramatically alter receptor subtype selectivity through steric and electronic effects not achievable with chloro, fluoro, or methyl substituents.

Metabolic Stability and CYP Interaction Profiling for ortho-Alkoxy Benzenesulfonamides

The 2-ethoxy group introduces a metabolically labile O-ethyl moiety that may undergo CYP450-mediated O-dealkylation, a clearance pathway distinct from that of halogenated analogs (which primarily undergo oxidative defluorination or glutathione conjugation at the halogen site). Organizations conducting metabolic soft-spot analysis or CYP phenotyping of sulfonamide series should procure this compound to serve as a representative substrate for O-deethylation, enabling direct comparison with the metabolic profiles of the 3-chloro, 2,6-difluoro, and 4-cyano analogs that lack this metabolic liability [1].

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